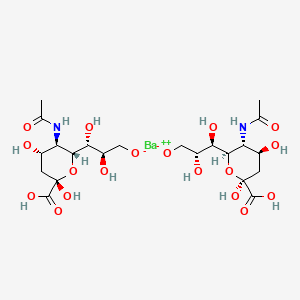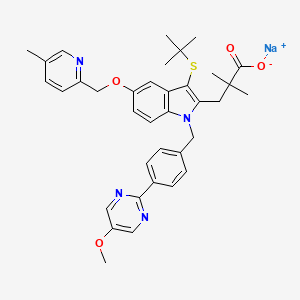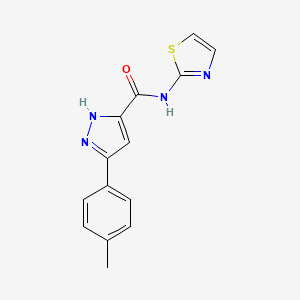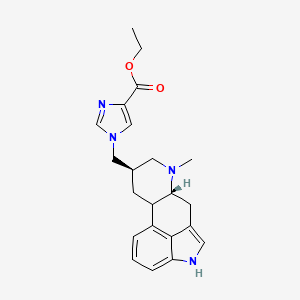
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(((8-bêta)-6-méthylergolin-8-yl)méthyl)-1H-imidazole-4-carboxylate d'éthyle est un composé organique complexe appartenant à la classe des dérivés de l'ergoline. Ce composé est connu pour ses caractéristiques structurales uniques, qui comprennent un squelette d'ergoline fusionné à un cycle imidazole. Il a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie en raison de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(((8-bêta)-6-méthylergolin-8-yl)méthyl)-1H-imidazole-4-carboxylate d'éthyle implique généralement plusieurs étapes, à partir de la structure de base de l'ergoline. Une méthode courante implique la réaction d'alcaloïdes de l'ergot avec des dérivés d'imidazole dans des conditions spécifiques. Le processus nécessite souvent l'utilisation de catalyseurs et de solvants pour faciliter la réaction et obtenir des rendements élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la cohérence et la pureté. L'utilisation de techniques avancées telles que les réacteurs à flux continu et la synthèse automatisée peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(((8-bêta)-6-méthylergolin-8-yl)méthyl)-1H-imidazole-4-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile peuvent se produire avec des dérivés halogénés dans des conditions basiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Solvants : Chloroforme, méthanol et autres solvants organiques.
Catalyseurs : Catalyseurs acides ou basiques selon le type de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 1-(((8-bêta)-6-méthylergolin-8-yl)méthyl)-1H-imidazole-4-carboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(((8-bêta)-6-méthylergolin-8-yl)méthyl)-1H-imidazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il est connu pour se lier à divers récepteurs, notamment les récepteurs dopaminergiques et sérotoninergiques, influençant l'activité des neurotransmetteurs. Cette interaction peut moduler les voies de signalisation et produire des effets thérapeutiques, en particulier dans le système nerveux central .
Applications De Recherche Scientifique
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, including dopaminergic and serotonergic receptors, influencing neurotransmitter activity. This interaction can modulate signaling pathways and produce therapeutic effects, particularly in the central nervous system .
Comparaison Avec Des Composés Similaires
Composés similaires
Nicergoline : Un autre dérivé de l'ergoline avec des caractéristiques structurales similaires.
Méthylergométrine : Partage le squelette de l'ergoline mais diffère dans ses groupes fonctionnels.
Ergotamine : Un dérivé de l'ergoline bien connu utilisé dans le traitement des migraines.
Unicité
Le 1-(((8-bêta)-6-méthylergolin-8-yl)méthyl)-1H-imidazole-4-carboxylate d'éthyle est unique en raison de sa combinaison d'un squelette d'ergoline avec un cycle imidazole, ce qui lui confère des propriétés chimiques et pharmacologiques distinctes. Cette unicité structurale en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
160730-44-9 |
|---|---|
Formule moléculaire |
C22H26N4O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
ethyl 1-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)19-12-26(13-24-19)11-14-7-17-16-5-4-6-18-21(16)15(9-23-18)8-20(17)25(2)10-14/h4-6,9,12-14,17,20,23H,3,7-8,10-11H2,1-2H3/t14-,17?,20-/m1/s1 |
Clé InChI |
PVYNLMLETYEFRP-LOPWJBSJSA-N |
SMILES isomérique |
CCOC(=O)C1=CN(C=N1)C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
SMILES canonique |
CCOC(=O)C1=CN(C=N1)CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


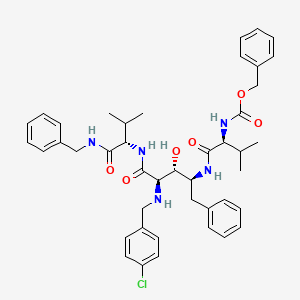
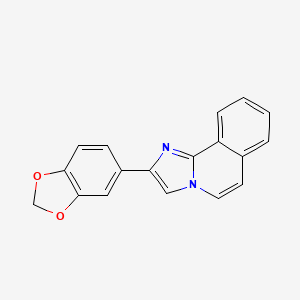
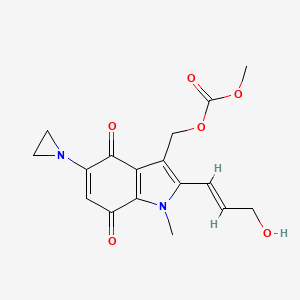
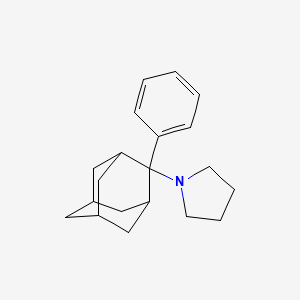

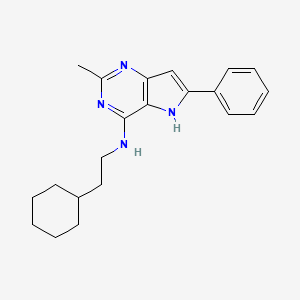

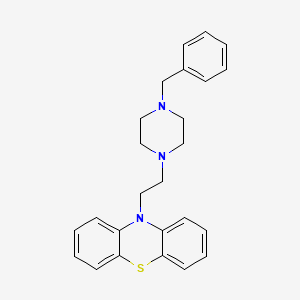
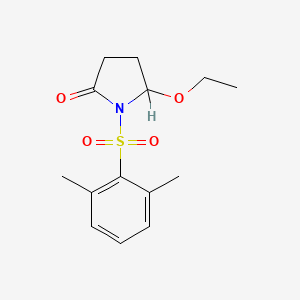
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
